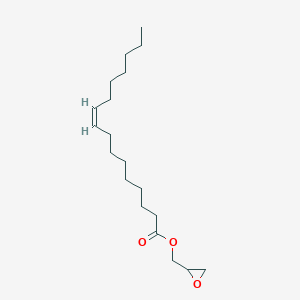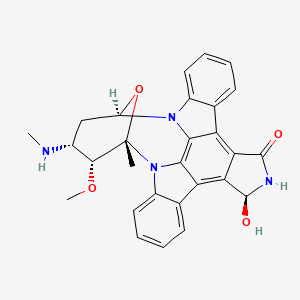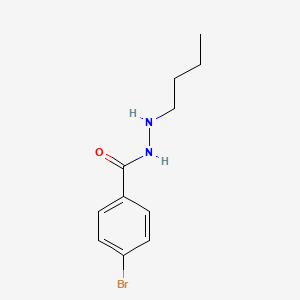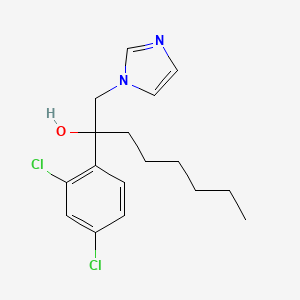
Xysmalogenin
概要
説明
Xysmalogenin is a cardenolide glycoside isolated from the plant species Xysmalobium undulatum, which belongs to the Apocynaceae family. Cardenolides are a class of steroidal compounds known for their potent biological activities, particularly in the treatment of cardiac conditions. This compound has garnered attention due to its potential therapeutic applications, including its ability to reduce levels of β-amyloid peptides associated with Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of xysmalogenin involves several key steps. One efficient synthetic route employs pregn-14-en-20-one as a key intermediate. This intermediate is prepared by the partial reduction of 14,16-dien-20-one using triphenylstannane or triethylsilane. The process includes:
- 21-methylsulfenylation of pregnen-20-one.
- Reaction of the resulting 21-methylthio derivative with bromoacetate and zinc.
- Alumina chromatography of the epoxy ester obtained from the S-methylated Reformatsky product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from Xysmalobium undulatum. High-performance thin-layer chromatography (HPTLC) and liquid chromatography coupled to mass spectrometry (LC-MS) are used to develop phytochemical fingerprints and ensure the quality of the extracted compound .
化学反応の分析
Types of Reactions: Xysmalogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the steroidal core of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly glycosylation, play a crucial role in the formation of this compound glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Glycosylation reactions often involve the use of glycosyl donors and catalysts like silver triflate.
Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of this compound, which may exhibit enhanced or altered biological activities .
科学的研究の応用
Xysmalogenin has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable scaffold for the synthesis of novel cardenolide derivatives with potential therapeutic applications.
Biology: The compound is used to study the biosynthesis and metabolism of cardenolides in plants.
作用機序
Xysmalogenin exerts its effects primarily through the inhibition of β-secretase enzyme (BACE1), which is involved in the formation of β-amyloid peptides from amyloid precursor proteins. The glycoside moiety of this compound plays a significant role in binding to the enzyme’s active site, thereby reducing the levels of β-amyloid peptides . This mechanism is particularly relevant in the context of Alzheimer’s disease, where the accumulation of β-amyloid peptides is a hallmark of the condition .
類似化合物との比較
Digitoxigenin: Another cardenolide glycoside with similar cardiac effects.
Crotoxigenin: A compound structurally related to xysmalogenin, also isolated from Xysmalobium undulatum.
Canarigenin: A cardenolide with a different steroidal core structure.
Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its potent activity in reducing β-amyloid peptide levels. This makes it a promising candidate for Alzheimer’s disease research and potential therapeutic development .
特性
IUPAC Name |
3-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h3,11,16-19,24,26H,4-10,12-13H2,1-2H3/t16-,17+,18-,19+,21-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICGJBPBLVXOBM-MITUEXOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-92-9 | |
| Record name | (3β)-3,14-Dihydroxycarda-5,20(22)-dienolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xysmalogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B1683353.png)

![N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)

![N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide](/img/structure/B1683361.png)


![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)
![sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1683367.png)
![2-[[4-(3,4-Dichlorophenyl)thiazol-2-yl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B1683368.png)

![3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE](/img/structure/B1683373.png)

![2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic Acid](/img/structure/B1683376.png)
